1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-4-10-11(8(6)9)5-7-2-3-7/h4,7H,2-3,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYNMTLFSXMHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr Pyrazole Synthesis with Modified Hydrazine Derivatives
The Knorr pyrazole synthesis, traditionally involving 1,3-diketones and hydrazines, can be adapted for this compound. A modified approach employs β-ketonitriles and cyclopropylmethyl-substituted hydrazines to construct the pyrazole core.
Procedure :
- Formation of Cyclopropylmethyl Hydrazine : Cyclopropylmethyl bromide reacts with hydrazine hydrate in ethanol at 60°C for 12 hours, yielding cyclopropylmethyl hydrazine.
- Cyclocondensation : The hydrazine derivative reacts with 3-oxopentanenitrile (for methyl substitution at C4) in trifluoroethanol under reflux (80°C, 4–6 hours) to form the pyrazole ring.
- Acidification : The free base is treated with HCl in diethyl ether to precipitate the hydrochloride salt.
Key Parameters :
- Solvent polarity (trifluoroethanol enhances reaction rate).
- Temperature control to prevent cyclopropane ring opening.
Yield : Theoretical yields range from 47–68% based on analogous syntheses.
Direct Alkylation of 4-Methyl-1H-pyrazol-5-amine
This method involves introducing the cyclopropylmethyl group via nucleophilic substitution on a pre-formed pyrazole.
Procedure :
- Substrate Preparation : 4-Methyl-1H-pyrazol-5-amine is synthesized via cyclization of acetylacetone with hydrazine hydrate.
- Alkylation : The pyrazole is treated with cyclopropylmethyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C for 8 hours.
- Purification : The product is isolated via column chromatography (hexane/ethyl acetate gradient) and converted to the hydrochloride salt.
Challenges :
- Regioselectivity: Competing alkylation at N2 requires careful stoichiometry.
- Side Reactions: Over-alkylation or decomposition under prolonged heating.
Yield : Reported yields for analogous alkylations: 50–75%.
Multicomponent Cyclization Using Enamines
A one-pot synthesis leveraging enamine intermediates offers a streamlined alternative.
Procedure :
- Enamine Formation : Cyclopropylacetaldehyde reacts with ammonium acetate and malononitrile in ethanol to form an enamine.
- Cyclization : The enamine undergoes [3+2] cycloaddition with methylhydrazine at 60°C, forming the pyrazole ring.
- Workup : Acidic hydrolysis followed by neutralization yields the free base, which is isolated via recrystallization.
Advantages :
Optimization Strategies and Industrial Scalability
Solvent and Catalyst Screening
Industrial Considerations :
- Continuous flow reactors for cyclopropane-containing intermediates to enhance safety.
- Green chemistry principles: Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO or THF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine is primarily investigated for its potential as an anticancer agent. The compound acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. By inhibiting PARP, it can induce apoptosis in cancer cells due to the accumulation of unrepaired DNA damage. This mechanism positions it as a candidate for developing therapies targeting cancers with defective DNA repair pathways, such as breast and ovarian cancers.
Research has demonstrated that this compound exhibits significant biological activities:
- Anticancer Activity : It has shown efficacy against various cancer cell lines, including breast and ovarian cancer cells. The ability to inhibit PARP enhances the sensitivity of these cells to chemotherapy and radiation therapy.
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various pathogens, indicating its possible use in treating infectious diseases.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways through interactions with specific enzymes, suggesting its potential for treating inflammatory disorders.
Case Studies and Research Findings
Numerous studies have focused on the biological activity of this compound:
Study on PARP Inhibition
A study evaluated the compound's effectiveness in inhibiting PARP in vitro, demonstrating significant cytotoxicity in cancer cell lines with defective DNA repair mechanisms. This study supports the potential use of this compound as a targeted therapy for specific cancer types.
Combination Therapy Research
Research indicates that when used in combination with other chemotherapeutic agents, this compound enhances the overall therapeutic effect, particularly in resistant cancer types. This synergistic effect suggests its utility in developing more effective treatment regimens for difficult-to-treat cancers .
Mechanistic Studies
Investigations into its binding affinity and interaction with PARP revealed insights into its mechanism of action, supporting its potential use as a targeted therapy for specific cancer types. Understanding these interactions helps elucidate its mechanism of action and informs potential combination therapies with other anticancer agents .
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine with structurally related pyrazole derivatives:
Key Observations:
- Steric Effects: The strained cyclopropyl ring may confer unique conformational preferences, unlike planar aromatic substituents (e.g., 4-methoxybenzyl) .
Biological Activity
1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its promising biological activities, particularly in cancer research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H12N4
- Molecular Weight : Approximately 172.21 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water
The compound exhibits multiple mechanisms of action, primarily through the inhibition of key enzymes involved in cellular processes:
- PARP Inhibition : this compound acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells due to the accumulation of DNA damage.
- ATR Inhibition : It also functions as an inhibitor of serine/threonine-protein kinase ATR, which plays a significant role in the DNA damage response mechanism. This inhibition can disrupt cellular processes related to DNA repair and stability, making it a candidate for further cancer therapy research.
Anticancer Properties
This compound has been evaluated against various cancer cell lines:
- Cell Lines Tested : Breast cancer (MCF-7), ovarian cancer (A2780), and lung cancer (A549).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.58 | PARP inhibition |
| A2780 | 2.29 | ATR inhibition |
| A549 | 0.80 | Induces cell cycle arrest |
These findings suggest that the compound exhibits dose-dependent cytotoxicity against these cell lines, with lower IC50 values indicating higher potency.
Other Biological Activities
In addition to its anticancer properties, research has indicated potential antimicrobial and anti-inflammatory effects:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.
Study on Cancer Cell Lines
In a recent study, this compound was tested for its anticancer efficacy:
- Results : The compound significantly reduced cell viability in MCF-7 and A549 cells at concentrations as low as 1 µM. The study concluded that the compound's ability to induce apoptosis was linked to its PARP inhibitory activity .
Structure–Activity Relationship (SAR)
SAR studies have been conducted to explore modifications that enhance biological activity:
- Modifications to the cyclopropylmethyl group were found to increase potency against specific cancer cell lines.
| Modification | IC50 (µM) |
|---|---|
| Unmodified | 2.29 |
| Cyclopropyl substitution | 0.80 |
These studies indicate that structural changes can significantly impact the compound's efficacy.
Q & A
Q. What are the recommended synthetic routes for 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine?
The compound can be synthesized via multi-step protocols involving cyclocondensation and functionalization. A common approach involves:
- Step 1 : Reacting cyclopropylmethyl hydrazine with a β-ketonitrile derivative (e.g., 3-cyclopropyl-3-oxopropanenitrile) in ethanol to form the pyrazole core .
- Step 2 : Alkylation or acylation reactions to introduce substituents. For example, treatment with 4-methoxybenzyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base yields N-substituted derivatives .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate) and recrystallization ensure high purity (>95%) .
- Key Tools : Monitor reaction progress with TLC (Rf ~0.5 in 8:2 hexane:EtOAc) and characterize via -/-NMR, IR, and mass spectrometry .
Q. What spectroscopic techniques are critical for structural validation?
- NMR Spectroscopy : -NMR confirms substituent integration (e.g., cyclopropylmethyl protons at δ 0.71–0.92 ppm; pyrazole NH at δ 10.5 ppm) . -NMR identifies carbonyl (δ 165–168 ppm) and aromatic carbons .
- IR Spectroscopy : Amine N–H stretches (~3250 cm) and C=O bands (~1680 cm) verify functional groups .
- Mass Spectrometry : ESI-MS (e.g., m/z 437.41 for nitro-substituted derivatives) confirms molecular weight .
Advanced Research Questions
Q. How to design experiments evaluating antimicrobial activity?
- Strains : Test against Gram-positive (e.g., Staphylococcus aureus ATCC 29737) and Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), plus fungi (e.g., Aspergillus flavus) .
- Assay Protocol :
- Use broth microdilution (MIC determination) with streptomycin/nystatin as positive controls .
- Incubate at 37°C (bacteria) or 28°C (fungi) for 18–24 hours .
- Data Interpretation : Compounds with MIC ≤25 µg/mL (e.g., derivatives 9d, 9g, 9h) are considered potent .
Q. How to analyze structure-activity relationships (SAR) for antimicrobial efficacy?
-
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro at 3,5-positions) enhance activity against Bacillus subtilis (MIC 12.5 µg/mL) .
- Bulky substituents (e.g., 4-tert-butyl) reduce solubility and bioavailability .
-
Key SAR Insights :
Substituent (R) MIC (µg/mL) S. aureus MIC (µg/mL) E. coli 3,5-Dinitro 6.25 25 4-Chloro 12.5 50 Data adapted from .
Q. How to resolve contradictions in antimicrobial data across studies?
- Variable Factors : Strain specificity (e.g., Pseudomonas aeruginosa vs. Klebsiella pneumoniae), assay conditions (aerobic vs. anaerobic), and solvent polarity (DMSO vs. water) .
- Mitigation Strategies :
- Standardize protocols (CLSI guidelines) .
- Use isogenic mutant strains to isolate resistance mechanisms .
Q. What computational methods predict binding affinity to microbial targets?
- Docking Studies : Use AutoDock Vina to model interactions with β-lactamase or fungal CYP51 (targets for resistance mitigation) .
- MD Simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns) .
- QSAR Models : Hammett constants (σ) correlate nitro group electronegativity with enhanced activity (R >0.85) .
Q. How to assess metabolic stability in preclinical studies?
- In Vitro Assays :
- In Silico Tools : SwissADME predicts high gastrointestinal absorption (BOILED-Egg model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
